molecular formula C42H56N10O9S B1345610 Met-enkephalin-Arg-Phe CAS No. 73024-95-0

Met-enkephalin-Arg-Phe

Cat. No.: B1345610
CAS No.: 73024-95-0
M. Wt: 877 g/mol
InChI Key: KTQKWSPZOZKAEE-LJADHVKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Met-enkephalin-Arg-Phe is a peptide consisting of the amino acids tyrosine, glycine, glycine, phenylalanine, methionine, arginine, and phenylalanine. This peptide is a part of the enkephalin family, which are endogenous opioid peptides. Enkephalins play a crucial role in modulating pain and are involved in various physiological processes.

Mechanism of Action

Target of Action

The primary targets of the compound Tyr-gly-gly-phe-met-arg-phe, also known as Met-enkephalin-Arg-Phe, are the opioid receptors, specifically the Mu-type opioid receptor (OPRM1) and to a lesser extent, the Delta-type opioid receptor . These receptors are G protein-coupled receptors that play crucial roles in pain perception, reward, and addiction .

Mode of Action

This compound interacts with its targets by acting as a strong ligand for the opioid receptors . Upon binding to the OPRM1 receptor, this compound increases the activation of OPRM1, leading to long-term synaptic depression of glutamate release . This interaction results in the modulation of pain perception and the elicitation of a reward response .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The binding and activation of opioid receptors initiate a cascade of intracellular events, including the inhibition of adenylate cyclase, decreased production of cyclic AMP, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release . Additionally, this compound may also influence the immune response and gastrointestinal physiology .

Pharmacokinetics

It is known that met-enkephalin, a related compound, has low bioavailability, is rapidly metabolized, and has a very short half-life

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmission. By binding to and activating opioid receptors, this compound inhibits the release of neurotransmitters, thereby modulating pain perception and reward responses . Additionally, this compound may also have effects on the immune system and gastrointestinal function .

Biochemical Analysis

Biochemical Properties

Tyr-gly-gly-phe-met-arg-phe interacts with various enzymes, proteins, and other biomolecules, influencing several biochemical reactions. This peptide binds to opioid receptors, particularly the mu, delta, and kappa receptors, which are G-protein-coupled receptors located in the central and peripheral nervous systems . The interaction between Tyr-gly-gly-phe-met-arg-phe and these receptors leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic adenosine monophosphate levels . Additionally, this peptide can interact with enzymes such as neprilysin, which degrades enkephalins, thereby modulating their activity and stability .

Cellular Effects

Tyr-gly-gly-phe-met-arg-phe exerts various effects on different cell types and cellular processes. In neuronal cells, this peptide modulates neurotransmitter release, leading to analgesic effects by inhibiting pain signals . It also influences immune cells by modulating cytokine production and immune responses . Furthermore, Tyr-gly-gly-phe-met-arg-phe affects gastrointestinal cells by regulating ion transport and motility, contributing to its role in gastrointestinal physiology .

Molecular Mechanism

The molecular mechanism of Tyr-gly-gly-phe-met-arg-phe involves its binding to opioid receptors, leading to conformational changes that activate G-proteins . This activation inhibits adenylate cyclase, reducing cyclic adenosine monophosphate levels and subsequently decreasing protein kinase A activity . These changes result in the modulation of ion channels, neurotransmitter release, and gene expression . Additionally, Tyr-gly-gly-phe-met-arg-phe can inhibit neprilysin, preventing the degradation of enkephalins and prolonging their effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyr-gly-gly-phe-met-arg-phe can vary over time. This peptide is relatively stable but can be degraded by enzymes such as neprilysin . Studies have shown that the analgesic effects of Tyr-gly-gly-phe-met-arg-phe can persist for several hours, depending on the dosage and administration route . Long-term exposure to this peptide may lead to desensitization of opioid receptors, reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of Tyr-gly-gly-phe-met-arg-phe in animal models are dose-dependent. At low doses, this peptide exhibits potent analgesic effects, while higher doses may lead to adverse effects such as respiratory depression and tolerance . Studies have shown that the optimal dose for analgesic effects varies between species and administration routes . Toxicity studies indicate that extremely high doses can result in severe adverse effects, highlighting the importance of dose optimization .

Metabolic Pathways

Tyr-gly-gly-phe-met-arg-phe is involved in several metabolic pathways, primarily related to its degradation and clearance. This peptide is metabolized by enzymes such as neprilysin and aminopeptidases, which cleave the peptide bonds and inactivate the molecule . The metabolic products are then excreted through the kidneys . The interaction of Tyr-gly-gly-phe-met-arg-phe with these enzymes can influence metabolic flux and the levels of other metabolites .

Transport and Distribution

The transport and distribution of Tyr-gly-gly-phe-met-arg-phe within cells and tissues involve various transporters and binding proteins. This peptide can cross the blood-brain barrier, allowing it to exert central nervous system effects . It is distributed to various tissues, including the brain, gastrointestinal tract, and immune organs . The localization and accumulation of Tyr-gly-gly-phe-met-arg-phe in specific tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

Tyr-gly-gly-phe-met-arg-phe is localized in various subcellular compartments, including the plasma membrane, cytoplasm, and nucleus . Its activity and function are influenced by its subcellular localization, with membrane-bound receptors playing a crucial role in its signaling pathways . Post-translational modifications, such as phosphorylation, can also affect the targeting and function of this peptide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Met-enkephalin-Arg-Phe can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

Met-enkephalin-Arg-Phe can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitution is typically carried out during the synthesis phase using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone .

Scientific Research Applications

Met-enkephalin-Arg-Phe has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Leu-enkephalin: Tyr-gly-gly-phe-leu

    Met-enkephalin: Tyr-gly-gly-phe-met

    Dynorphin: Contains similar sequences but with additional amino acids

Uniqueness

Met-enkephalin-Arg-Phe is unique due to the presence of arginine and its specific sequence, which may confer distinct binding affinities and physiological effects compared to other enkephalins .

Conclusion

This compound is a significant peptide with diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique sequence and interactions with opioid receptors make it a valuable compound for studying pain modulation and developing therapeutic agents.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N10O9S/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46)/t30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQKWSPZOZKAEE-LJADHVKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N10O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73024-95-0
Record name Enkephalin-met, arg(6)-phe(7)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Met-enkephalin-Arg-Phe
Reactant of Route 2
Met-enkephalin-Arg-Phe
Reactant of Route 3
Met-enkephalin-Arg-Phe
Reactant of Route 4
Met-enkephalin-Arg-Phe
Reactant of Route 5
Met-enkephalin-Arg-Phe
Reactant of Route 6
Met-enkephalin-Arg-Phe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.